![molecular formula C6H4ClNO5S B2612004 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride CAS No. 1261760-59-1](/img/structure/B2612004.png)
2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride
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Overview
Description
2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H4ClNO5S . It is used as a reagent to form 2-nitrobenzenesulfonyl derivatives of alcohols and amines .
Molecular Structure Analysis
The molecular structure of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride consists of 14 heavy atoms and 6 aromatic heavy atoms . The nitro group, −NO2, is a hybrid of two equivalent resonance structures .Chemical Reactions Analysis
While specific chemical reactions involving 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride are not detailed in the search results, it’s known that aromatic polynitro compounds can form “charge-transfer” complexes with aromatic hydrocarbons .Physical And Chemical Properties Analysis
2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride is a solid with a molecular weight of 237.62 . It has a high GI absorption and is soluble in water .Scientific Research Applications
Sensing Materials
2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride is used in the development of sensing materials. The spectroscopic and voltammetric sensing capacity of 1-amino-4-hydroxy-9,10-anthraquinone was utilized to sense 2-bromobenzene-sulfonyl chloride, 4-nitrobenzene-sulfonyl chloride, benzoyl chloride, 2-chloro-benzoyl chloride and 4-bromo-benzoyl chloride .
Dyes or Pigments
Anthraquinone derivatives, which include 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride, have been used as dyes or pigments . They are frequently used in dyes for textiles, paints, cameras, food, cosmetics, and medications .
Catalysts
Based on their redox potential, anthraquinone derivatives also act as catalysts in a variety of chemical and biogeochemical processes, such as the reductive destruction of pollutants .
Fluorescence Measurements
The amino and hydroxy derivatives of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride frequently show remarkable fluorescence quantum yields. Therefore, they have been often employed in steady state as well as time-resolved fluorescence measurements in understanding the excited state behavior of the quinonoid molecules .
Formation of Derivatives
2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride acts as a reagent to form 2-nitrobenzenesulfonyl derivatives of alcohols and amines .
Selective Cleavage
It is also involved in the selective cleavage with thiophenol without displacement of the nitro group .
Preparation of Renin Inhibitors
2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride is used in the preparation of renin inhibitors .
Anticonvulsant Applications
In addition to the above, it finds application as an anticonvulsant .
Safety and Hazards
properties
IUPAC Name |
2-hydroxy-5-nitrobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO5S/c7-14(12,13)6-3-4(8(10)11)1-2-5(6)9/h1-3,9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZAEQDOCPIUPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261760-59-1 |
Source
|
Record name | 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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